Technical Whitepaper: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide (CAS 2091605-54-6)
Technical Whitepaper: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide (CAS 2091605-54-6)
A Strategic Building Block for Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the strategic placement of halogens and trifluoromethyl groups is paramount for optimizing target binding affinity, modulating pKa, and enhancing metabolic stability. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide (CAS 2091605-54-6) represents a highly specialized, tri-functionalized building block designed for advanced medicinal chemistry. This whitepaper details the physicochemical profiling, orthogonal reactivity, and standardized synthetic protocols for this compound, providing a comprehensive guide for researchers leveraging its unique structural topology in the development of kinase inhibitors and agrochemicals.
Physicochemical Profiling & Structural Topology
The molecular architecture of CAS 2091605-54-6 is defined by a highly congested, electron-deficient benzene ring. The profoundly impacts the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs) by lowering the energy of the lowest unoccupied molecular orbital (LUMO) and providing metabolic shielding[1].
The structural topology dictates its reactivity:
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C6-Fluoro Activation: The fluorine atom is positioned ortho to the carboxamide and para to the strongly electron-withdrawing -CF3 group. This synergistic electron depletion makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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C2-Bromo Steric Environment: The bromine atom is flanked by the carboxamide (C1) and the -CF3 group (C3). While the C-Br bond is primed for transition-metal catalysis, this di-ortho substitution creates a sterically encumbered environment requiring specialized ligand systems.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value | Computational/Experimental Significance |
| CAS Registry Number | 2091605-54-6 | Primary identifier for procurement and database querying[2]. |
| Chemical Formula | C8H4BrF4NO | High halogen density; favorable for blocking CYP450 metabolism. |
| Molecular Weight | 286.02 g/mol | Low MW allows for extensive downstream elaboration within Lipinski limits. |
| Topological Polar Surface Area | 43.09 Ų | Optimal for membrane permeability; driven primarily by the primary amide. |
| H-Bond Donors / Acceptors | 1 / 5 | Amide provides critical hinge-binding motifs for kinase targeting. |
Orthogonal Reactivity & Synthetic Utility
The true value of this building block lies in its orthogonal reactivity. Chemists can sequentially functionalize the ring without cross-reactivity, allowing for the rapid generation of complex biaryl or heteroaryl libraries.
Figure 1: Orthogonal reactivity map of CAS 2091605-54-6 demonstrating site-specific functionalization.
Application in Medicinal Chemistry: Kinase Inhibitor Design
In kinase inhibitor design, the primary benzamide serves as a classic hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone (e.g., at the DFG motif). The C3-CF3 group forces the C2-aryl substituent (installed via Suzuki coupling) out of coplanarity, creating a highly specific dihedral angle that can perfectly occupy the hydrophobic pocket behind the gatekeeper residue. Meanwhile, SNAr at the C6 position allows for the attachment of solubilizing groups (e.g., piperazines or morpholines) directed toward the solvent-exposed region.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , where the reaction setup inherently provides measurable feedback on its success or failure.
5.1 Regioselective Suzuki-Miyaura Cross-Coupling (C-Br Activation)
Causality: The di-ortho steric bulk around the C2-Br necessitates a ligand with a large cone angle to facilitate oxidative addition and reductive elimination. highlight the efficacy of Buchwald-type biaryl phosphines (e.g., XPhos) for such hindered substrates[3].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine CAS 2091605-54-6 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and K3PO4 (2.0 equiv).
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Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H2O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and subsequent catalyst deactivation.
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Heating: Stir the reaction mixture at 90 °C under an argon atmosphere for 12 hours.
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Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic doublet of the brominated starting material (m/z 286/288) is completely depleted.
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Diagnostic Check: If a peak at m/z 208 ([M-Br+H]+) appears, proto-debromination is occurring. This indicates either moisture in the organic solvent or incomplete degassing. Resolve by using anhydrous dioxane and repeating the freeze-pump-thaw cycles.
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5.2 Nucleophilic Aromatic Substitution (SNAr) (C-F Displacement)
Causality: The C6-F is highly activated by the para-CF3 and ortho-amide groups, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. The C2-bromo is meta to the CF3 and thus electronically deactivated for SNAr, ensuring perfect regioselectivity.
Step-by-Step Methodology:
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Preparation: Dissolve CAS 2091605-54-6 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
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Reagent Addition: Add the nucleophilic amine (e.g., N-methylpiperazine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
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Heating: Heat the mixture to 80 °C for 4-6 hours.
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Self-Validation & Monitoring: Monitor by reverse-phase HPLC (UV 254 nm). The displacement of the highly electronegative fluorine by an amine typically results in a distinct bathochromic shift (longer wavelength absorption) and a reduced retention time due to increased polarity.
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Diagnostic Check: If conversion stalls below 90%, the system is self-reporting steric clash from the adjacent amide. Increase the temperature to 110 °C or add 10 mol% of tetrabutylammonium iodide (TBAI) to facilitate the transition state.
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Safety, Handling, and Storage
As a polyhalogenated aromatic compound, CAS 2091605-54-6 should be handled with standard precautions for reactive intermediates.
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Storage: Store in a cool, dry place away from strong bases and oxidizing agents to prevent premature degradation of the primary amide.
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Toxicity: While specific toxicological data for this exact CAS is limited, structurally related fluorinated benzamides can act as mild skin and eye irritants. All handling must be performed in a certified fume hood using nitrile gloves and safety goggles.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.[Link]
Sources
- 1. Fluorine in pharmaceuticals: looking beyond intuition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1428234-81-4|2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
